

Salinazid efficacy comparison isoniazid

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Compound Focus: Salinazid

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Isoniazid (INH) at a Glance

The following table summarizes key information about Isoniazid, a first-line medication for tuberculosis (TB) [1] [2].

Aspect	Description
Drug Class	Antibiotic, Hydrazide derivative [2]
Primary Use	Treatment and prevention of latent and active <i>Mycobacterium tuberculosis</i> infection [1] [2]
Mechanism of Action	Prodrug activated by bacterial catalase-peroxidase (KatG). Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall [3] [1].
Efficacy in Latent TB (LTBI)	Reduces the risk of developing active TB. 6-month and 9-month daily regimens are standard, with efficacy demonstrated in multiple studies [4] [5] [6].
Common Side Effects	Peripheral neuropathy, elevated liver enzymes, nausea, vomiting [3] [2].
Serious Adverse Effects	Hepatotoxicity (liver injury), which can be severe or fatal [3] [7] [2].

| **Key Considerations** | - Co-administration of Vitamin B6 (pyridoxine) is recommended to prevent neuropathy [1] [2].

- Risk of hepatotoxicity increases with age and alcohol use [3] [2].
- Metabolism is influenced by NAT2 acetylator phenotype, affecting drug levels and toxicity risk [3] [8]. |

Experimental Data and Protocols for Isoniazid

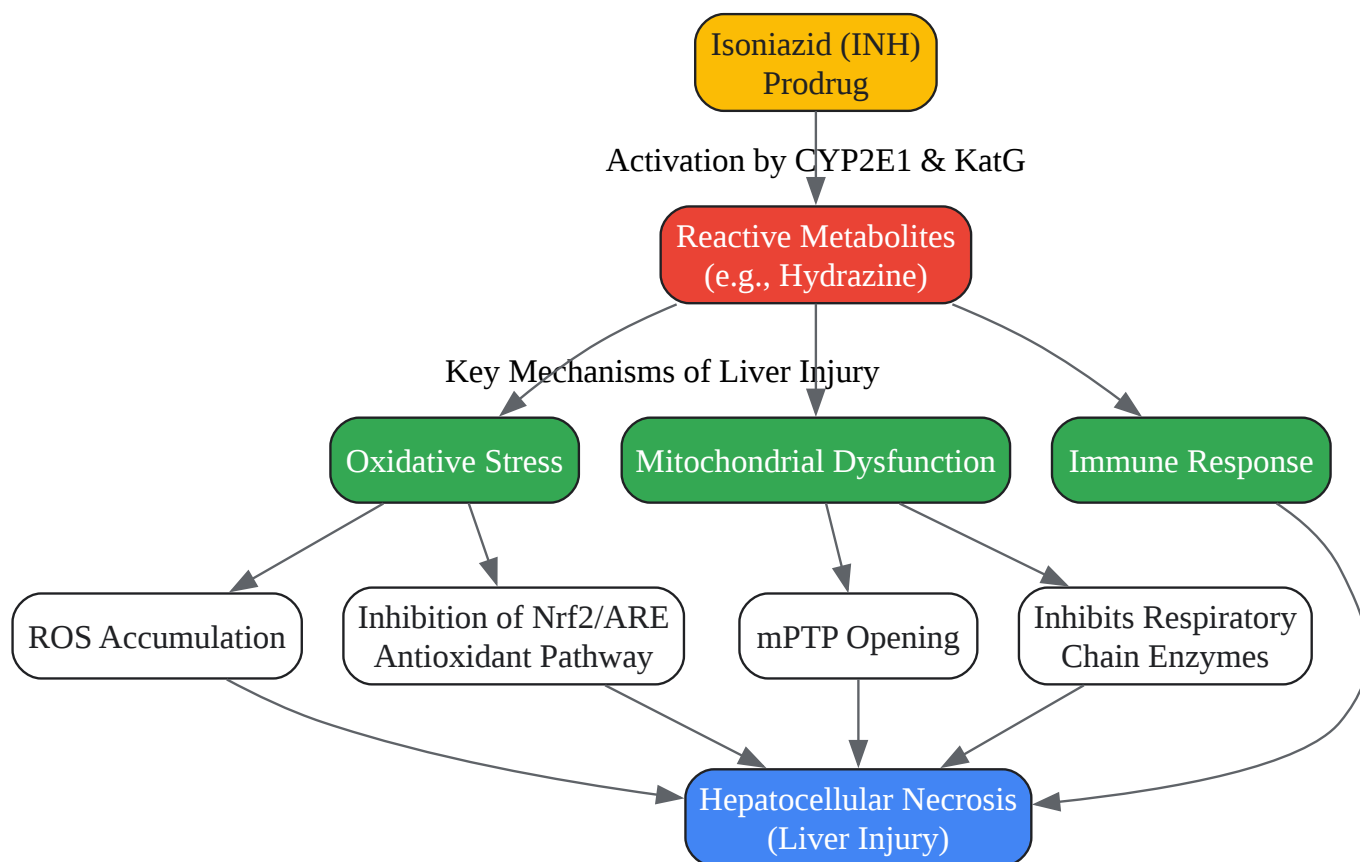
For research purposes, here are some key experimental findings and methodological details related to Isoniazid's efficacy, as found in systematic reviews and meta-analyses.

Efficacy in Different Populations:

- **Latent TB Infection (LTBI):** A network meta-analysis of randomized controlled trials (RCTs) found that various Isoniazid regimens (e.g., 6 months, 9 months) were effective in preventing active TB compared to placebo, with no significant efficacy differences found between the different active regimens [5] [9].
- **Children:** A meta-analysis of RCTs concluded that Isoniazid prophylaxis reduces the risk of developing TB by **59%** (Relative Risk, RR = 0.41) in children aged 15 years or younger, excluding infants who started prophylaxis very early in life (≤ 4 months of age) [6].
- **Multidrug-Resistant TB (MDR-TB):** A systematic review found that treatment regimens containing **high-dose Isoniazid** (>300 mg/day or >5 mg/kg/day) were associated with significantly higher treatment success (76.5%) and a lower risk of death compared to other regimens, without a significant increase in adverse events [10].

Mechanism of Action and Hepatotoxicity Pathways

The search results provide detailed insights into the molecular mechanisms of Isoniazid, particularly its therapeutic action and how it causes liver injury. The following diagram synthesizes this information to show the key pathways involved in Isoniazid-induced hepatotoxicity.



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Diagram Title: Proposed Mechanisms of Isoniazid-Induced Liver Injury

This diagram illustrates that Isoniazid's hepatotoxicity is a multi-faceted process [7]:

- **Metabolic Activation:** Isoniazid is metabolized in the liver, primarily by CYP2E1 and the bacterial enzyme KatG, into reactive metabolites like hydrazine.
- **Oxidative Stress:** These metabolites generate reactive oxygen species (ROS) and simultaneously inhibit the body's primary antioxidant defense system, the Nrf2/ARE pathway, leading to cellular damage.
- **Mitochondrial Dysfunction:** Isoniazid impairs energy production by inhibiting mitochondrial respiratory chain enzymes and induces the opening of mitochondrial pores, leading to cell death signals.
- **Immune Response:** The initial damage can trigger an immune and inflammatory response, further exacerbating liver injury.

- The culmination of these pathways is hepatocellular necrosis, the hallmark of Isoniazid-induced clinical hepatitis [3].

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